The synthesis of Furegrelate sodium involves a multi-step organic synthesis process. One proposed pathway begins with 3-(4-nitrobenzyl)pyridine, which undergoes reduction using hydrogen over palladium on activated carbon to yield 3-(4-aminobenzyl)pyridine. This intermediate is then subjected to diazotization followed by hydrolysis to form a hydroxyl derivative. The Duff reaction is employed to introduce a formyl group ortho to the hydroxyl group, leading to the formation of 3-(3-hydroxy-4-formylbenzyl)pyridine. Subsequently, benzofuran-2-carboxylic acid ethyl ester is synthesized and converted into Furegrelate sodium salt through a reaction with sodium hydroxide in methanol .
Furegrelate sodium has a complex molecular structure characterized by the presence of both pyridine and benzofuran moieties. The chemical formula for Furegrelate sodium is . The molecular weight is approximately 290.27 g/mol.
The compound's structure allows it to effectively inhibit thromboxane A2 synthesis by competitively binding to the active site of thromboxane synthase .
Furegrelate sodium primarily engages in reactions that inhibit thromboxane A2 synthesis. The mechanism involves competitive inhibition of thromboxane synthase, leading to decreased production of thromboxane A2 from arachidonic acid. This reaction can be summarized as follows:
In the presence of Furegrelate sodium, this pathway is inhibited, resulting in reduced levels of thromboxane A2 and consequently lower platelet aggregation and vasoconstriction .
The mechanism of action for Furegrelate sodium involves its interaction with thromboxane synthase, an enzyme responsible for converting arachidonic acid into thromboxane A2. By binding to the active site of this enzyme, Furegrelate sodium prevents the conversion process, thereby reducing the levels of thromboxane A2 in circulation.
Furegrelate sodium exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and application in scientific research .
Furegrelate sodium has significant applications in scientific research, particularly in studies related to cardiovascular health:
Furegrelate sodium (sodium 5-(3-pyridinylmethyl)benzofuran-2-carboxylate) is a potent and selective inhibitor of thromboxane A2 synthase (TXAS), a cytochrome P450 enzyme (CYP5A1) localized in the endoplasmic reticulum membrane. The compound features a benzofuran core linked to a pyridinylmethyl group and a carboxylate moiety. This structure enables precise interaction with the TXAS active site. The pyridine ring coordinates with the heme iron center of TXAS, disrupting the enzyme’s ability to isomerize prostaglandin H2 (PGH2) to thromboxane A2 (TxA2). Concurrently, the carboxylic acid group forms hydrogen bonds with key residues (Arg-479 and Thr-483) in the substrate-binding pocket, stabilizing the enzyme-inhibitor complex [1] [7] [9].
Furegrelate exhibits high-affinity binding, with a half-maximal inhibitory concentration (IC50) of 15 nM against human platelet microsomal TXAS [7]. This potency stems from its structural mimicry of the PGH2 endoperoxide bridge, which competitively occupies the catalytic site. X-ray crystallographic analyses (though not directly available for furegrelate-TXAS) of related inhibitors suggest that the inhibitor’s hydrophobic benzofuran moiety inserts into a hydrophobic cleft near the heme pocket, further enhancing binding stability [3] [9].
Table 1: Molecular Characteristics of Furegrelate Sodium
Property | Value |
---|---|
Chemical Formula | C₁₅H₁₀NNaO₃ |
Molecular Weight | 275.23 g/mol |
TXAS Inhibition (IC₅₀) | 15 nM (human platelet microsomes) |
Primary Binding Targets | Heme iron, Arg-479, Thr-483 |
Furegrelate sodium functions as a non-competitive inhibitor of TXAS. Unlike competitive inhibitors that bind exclusively to the substrate-free enzyme, non-competitive inhibitors bind to both the free enzyme and the enzyme-substrate complex with equal affinity, reducing the enzyme’s maximal catalytic velocity (Vmax) without altering the Michaelis constant (Km) for PGH2 [2] [5]. This is demonstrated experimentally via Lineweaver-Burk plots, where furegrelate decreases Vmax while maintaining a constant Km across varying PGH2 concentrations [2].
The kinetic behavior arises because furegrelate’s binding site partially overlaps with the PGH2-binding cavity but does not directly compete with the substrate’s access to the catalytic heme group. Instead, it induces conformational changes that prevent the correct positioning of PGH2 for isomerization to TxA2. Consequently, the inhibitor’s efficacy is unaffected by endogenous PGH2 concentrations, making it pharmacologically advantageous in high-substrate environments like inflamed or hypoxic tissues [1] [9].
Furegrelate sodium demonstrates exceptional selectivity for TXAS over other enzymes in the arachidonic acid (AA) cascade:
This selectivity arises from structural differences in the active sites of related enzymes. For example, TXAS’s heme pocket accommodates furegrelate’s pyridine-benzofuran scaffold, whereas COX enzymes lack analogous metal coordination sites. Studies in neonatal piglets confirm that furegrelate reduces TxB₂ (TxA₂ metabolite) by >80% without affecting renal or pulmonary PGI₂ synthesis [1] [3].
Table 2: Selectivity Profile of Furegrelate Sodium Across AA Pathways
Enzyme System | Effect of Furegrelate | Functional Consequence |
---|---|---|
Thromboxane Synthase | Potent inhibition (IC₅₀:15 nM) | Suppressed TxA₂ production |
COX-1/COX-2 | No inhibition | Unaltered prostaglandin synthesis |
5-LOX/12-LOX | No inhibition | Preserved leukotriene biosynthesis |
CYP Epoxygenases | Negligible interaction | Maintained EET-mediated vasodilation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7